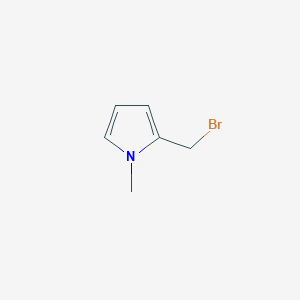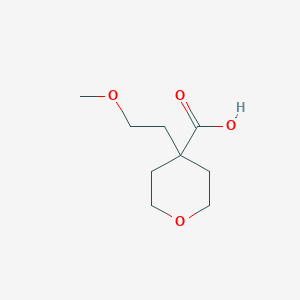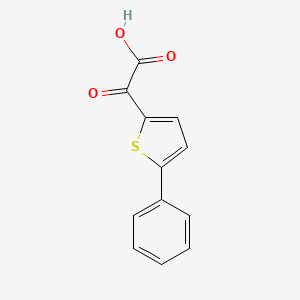
I+/--Oxo-5-phenyl-2-thiopheneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the condensation of 5-phenylthiophene-2-carbaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of efficient and scalable synthetic methods. For example, the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide and elemental sulfur, is a widely used method for the synthesis of thiophene derivatives . This method can be adapted for large-scale production of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohol .
Applications De Recherche Scientifique
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxo-2-(thiophen-2-yl)acetic acid: This compound is structurally similar but lacks the phenyl group on the thiophene ring.
2-oxo-2-(5-methylthiophen-2-yl)acetic acid: This compound has a methyl group instead of a phenyl group on the thiophene ring.
Uniqueness
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid is unique due to the presence of the phenyl group on the thiophene ring, which can enhance its biological activity and provide additional sites for chemical modification. This structural feature may contribute to its higher potency and selectivity in various applications compared to similar compounds .
Propriétés
Numéro CAS |
22078-61-1 |
|---|---|
Formule moléculaire |
C12H8O3S |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C12H8O3S/c13-11(12(14)15)10-7-6-9(16-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
Clé InChI |
BBOMFBHNAQUHRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


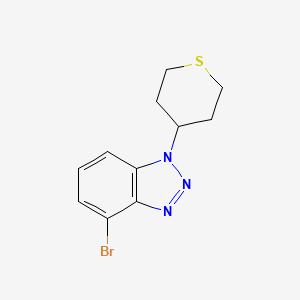
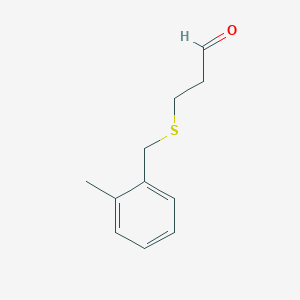
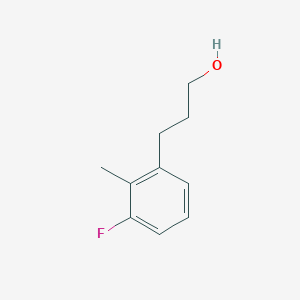
![Tert-butyl3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13557830.png)



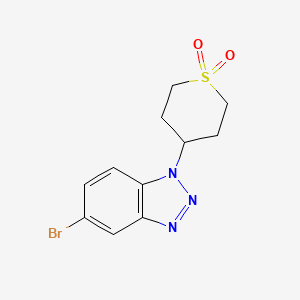

![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)

![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
